REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([CH2:7][CH:8]([NH2:12])[C:9]([OH:11])=[O:10])[C:4]([OH:13])=[CH:3][CH:2]=1.O=O>>[CH:1]1[CH:6]=[C:5]([CH2:7][C@@H:8]([NH2:12])[C:9]([OH:11])=[O:10])[C:4]([OH:13])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)CC(C(=O)O)N)O
|
Name
|
L-aminoacid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |